A Comprehensive Technical Guide to (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (Garner's Aldehyde)
A Comprehensive Technical Guide to (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (Garner's Aldehyde)
CAS Number: 102308-32-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, a pivotal chiral building block in modern organic synthesis. Commonly known as Garner's aldehyde, this compound serves as a versatile precursor for the asymmetric synthesis of a wide array of complex molecules, particularly in the realm of drug discovery and development. Its stable, protected form allows for a variety of chemical transformations with a high degree of stereochemical control.
Chemical and Physical Properties
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde is a liquid at room temperature, valued for its configurational stability.[1] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 102308-32-7 | [2][3][4] |
| Molecular Formula | C₁₁H₁₉NO₄ | [2][4] |
| Molecular Weight | 229.27 g/mol | [2][4] |
| Appearance | Liquid | |
| Purity | ≥95% | [2][4] |
| Density | 1.06 g/mL at 25 °C | |
| Boiling Point | 83-88 °C at 1 mmHg | |
| Refractive Index (n20/D) | 1.445 | |
| Optical Activity ([α]20/D) | -90° (c = 1 in chloroform) | |
| Storage Temperature | -20°C, under nitrogen | [2] |
Safety and Handling
Garner's aldehyde is classified as a combustible liquid and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including eyeshields and gloves, should be worn. Work should be conducted in a well-ventilated area.
| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Eye Irritant 2, Skin Irritant 2, STOT SE 3 | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Synthesis of Garner's Aldehyde
The most common and efficient synthesis of (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde starts from the readily available amino acid, L-serine. The Koskinen procedure is a widely adopted method that provides the aldehyde in good overall yield and high enantiomeric excess.[1]
Caption: Synthetic pathway for Garner's aldehyde from L-serine.
Experimental Protocol: Synthesis via the Koskinen Procedure[1]
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Esterification: L-Serine is first esterified under Fischer conditions. Acetyl chloride is added to methanol at 0 °C, followed by the addition of L-serine. The mixture is warmed to 50 °C to yield the serine methyl ester hydrochloride.
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N-Protection: The resulting ester is then N-protected using di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine in dichloromethane at 0 °C, warming to room temperature.
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Cyclization: The N-Boc protected serine methyl ester is cyclized to form the oxazolidine ring. 2,2-Dimethoxypropane and a catalytic amount of boron trifluoride etherate are added to a solution of the ester in dichloromethane at room temperature. The product, (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate, is purified by high vacuum distillation.
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Reduction: The final step is the reduction of the ester to the aldehyde. A solution of the oxazolidine ester in toluene is cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H) is added dropwise, maintaining the temperature below -75 °C to prevent over-reduction and racemization. After quenching the reaction, the crude product is purified by high vacuum distillation to afford Garner's aldehyde with high enantiomeric purity.
Applications in Asymmetric Synthesis
Garner's aldehyde is a cornerstone in the asymmetric synthesis of numerous biologically active molecules, including amino alcohols, iminosugars, and peptide antibiotics.[1] Its aldehyde functionality allows for a range of carbon-carbon bond-forming reactions, where the existing stereocenter directs the formation of a new stereocenter with high diastereoselectivity.
Nucleophilic Addition Reactions
The addition of organometallic reagents, such as Grignard reagents, to Garner's aldehyde is a common strategy for chain elongation. The stereochemical outcome of this reaction is often predicted by the Felkin-Anh model, where the nucleophile attacks from the sterically least hindered face, typically leading to the anti-isomer as the major product.[1]
Caption: General pathway for the Grignard reaction with Garner's aldehyde.
The following is a representative protocol for the reaction of Garner's aldehyde with a Grignard reagent.
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A solution of Garner's aldehyde in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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A solution of vinylmagnesium bromide (typically 1.5-2.0 equivalents) in THF is added dropwise to the cooled aldehyde solution, ensuring the temperature remains below -70 °C.
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The reaction mixture is stirred at -78 °C for a specified time (e.g., 2-4 hours), and the progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
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The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent such as ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The resulting crude product, a mixture of diastereomeric amino alcohols, is purified by flash column chromatography on silica gel to separate the major anti-isomer from the minor syn-isomer.
Olefination Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for extending the carbon chain of Garner's aldehyde, typically yielding α,β-unsaturated esters with high (E)-selectivity.[5] This reaction involves the use of a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide, simplifying the purification of the product.[5]
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Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is washed with anhydrous hexanes under an inert atmosphere and suspended in anhydrous THF.
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The suspension is cooled to 0 °C, and a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for another 30 minutes to ensure complete formation of the phosphonate carbanion.
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The reaction mixture is re-cooled to 0 °C, and a solution of Garner's aldehyde (1.0 equivalent) in anhydrous THF is added dropwise.
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The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the aldehyde.
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The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
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The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude product is purified by flash column chromatography to yield the (E)-α,β-unsaturated ester.
Conclusion
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (Garner's aldehyde) is an indispensable tool in asymmetric synthesis, providing a reliable and versatile platform for the construction of chiral molecules. Its stability and the high degree of stereocontrol it offers in a variety of transformations have cemented its role in the synthesis of complex natural products and in the development of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this valuable chiral building block.
References
- 1. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 102308-32-7|(S)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde|BLD Pharm [bldpharm.com]
- 4. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
